Thiazolo[4,5-D]pyridazine

DHFR Inhibition Antifolate Cancer Therapeutics

Thiazolo[4,5-d]pyridazine (CAS 273-76-7, MF C₅H₃N₃S, MW 137.16) is a fused heterocyclic scaffold comprising a thiazole ring annulated to a pyridazine ring. This bicyclic system serves as the unsubstituted core for a family of derivatives that have demonstrated significant biological activities, particularly as dihydrofolate reductase (DHFR) inhibitors and anticancer agents.

Molecular Formula C5H3N3S
Molecular Weight 137.16 g/mol
CAS No. 273-76-7
Cat. No. B3050600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[4,5-D]pyridazine
CAS273-76-7
Molecular FormulaC5H3N3S
Molecular Weight137.16 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=N1)SC=N2
InChIInChI=1S/C5H3N3S/c1-4-5(2-8-7-1)9-3-6-4/h1-3H
InChIKeyMJZBGRODTLGTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[4,5-D]pyridazine (CAS 273-76-7): Core Scaffold Overview for Medicinal Chemistry and Fragment-Based Procurement


Thiazolo[4,5-d]pyridazine (CAS 273-76-7, MF C₅H₃N₃S, MW 137.16) is a fused heterocyclic scaffold comprising a thiazole ring annulated to a pyridazine ring . This bicyclic system serves as the unsubstituted core for a family of derivatives that have demonstrated significant biological activities, particularly as dihydrofolate reductase (DHFR) inhibitors and anticancer agents [1]. As a versatile building block, its molecular properties (XLogP 0.3, TPSA 66.9 Ų, zero hydrogen bond donors, four hydrogen bond acceptors) position it as a compact, polar scaffold amenable to further functionalization .

Why Generic Azolo-Pyridazine Substitution is Unreliable: Thiazolo[4,5-D]pyridazine Specificity for Procurement Decisions


The azolo[d]pyridazinone family encompasses a broad range of heterocyclic systems—including imidazo-, pyrazolo-, isoxazolo-, triazolo-, and thiazolo-fused variants—each with distinct electronic, steric, and hydrogen-bonding profiles [1]. Within this family, the thiazolo[4,5-d]pyridazine scaffold uniquely positions a sulfur atom at the ring junction, creating a specific hydrogen bond acceptor pattern and π-electron distribution that is not replicated by oxygen-containing (isoxazolo) or nitrogen-only (imidazo, pyrazolo, triazolo) congeners [2]. Critically, the fused bicyclic thiazolo[4,5-d]pyridazine system can exhibit DHFR inhibition activity that is entirely lost upon ring expansion to imidazo[2,1-b]thiazoles, while tricyclic imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazine regains and even enhances potency [3]. In antimicrobial contexts, isoxazolo[4,5-d]pyridazine derivatives consistently outperform their thiazolo[4,5-d]pyridazine counterparts, demonstrating that the identity of the fused azole ring is a primary determinant—not merely a correlative factor—of biological outcome [4]. Consequently, generic substitution between azolo[d]pyridazine scaffolds cannot be performed without rigorous experimental validation of target engagement and selectivity.

Thiazolo[4,5-D]pyridazine Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


DHFR Inhibition Potency of Thiazolo[4,5-d]pyridazine Derivative Compared Directly to Methotrexate (MTX)

In a direct head-to-head enzymatic assay, the thiazolo[4,5-d]pyridazine derivative Compound 26 (bearing a 2-thioureido substituent) achieved an IC₅₀ of 0.06 μM against bovine liver DHFR, compared to the classical antifolate methotrexate (MTX) which yielded an IC₅₀ of 0.08 μM in the same assay system [1]. Molecular modeling confirmed that Compound 26 adopts a binding pose resembling MTX, occupying the entire active site groove with favorable hydrophobic contacts to Phe31 and Arg22 [2]. This places the thiazolo[4,5-d]pyridazine scaffold among the few nonclassical chemotypes achieving potency equivalent to or exceeding the clinical gold standard MTX.

DHFR Inhibition Antifolate Cancer Therapeutics Enzymatic Assay

Impact of Ring Annulation on DHFR Inhibition: Thiazolo[4,5-d]pyridazine vs. Imidazo-Thiazolo Tricyclic Scaffolds

A systematic scaffold evolution study demonstrated that annulating the active monocyclic 1,3-thiazole analogue 13 into the bicyclic thiazolo[4,5-d]pyridazine (compounds 18, 19) or imidazo[2,1-b]thiazoles (compounds 23–25) decreased DHFR inhibition activity [1]. However, further progression to the tricyclic imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazine system (compounds 43–54) restored and increased DHFR inhibitory potency, with compounds 13 and 43 achieving IC₅₀ values of 0.05 μM and 0.06 μM, respectively [2]. This non-monotonic relationship between ring complexity and potency is a distinctive feature of the thiazolo[4,5-d]pyridazine scaffold class, offering multiple entry points for scaffold-based optimization.

Scaffold Hopping Medicinal Chemistry DHFR Ring Annulation SAR

Thiazolo[4,5-d]pyridazine vs. Isoxazolo[4,5-d]pyridazine: Divergent Antimicrobial Profiles in Direct Comparison

In a study synthesizing parallel urea/thiourea derivative libraries on both isoxazolo[4,5-d]pyridazine and thiazolo[4,5-d]pyridazine cores, the majority of tested isoxazolo[4,5-d]pyridazines displayed a better antimicrobial profile than their corresponding thiazolo[4,5-d]pyridazine congeners [1]. Nevertheless, one thiazolo[4,5-d]pyridazine derivative—p-(2,7-dimethyl-4-oxo-4H-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonylthiourea (compound 24c)—was among the four most active antimicrobial compounds identified in the entire study, alongside three isoxazolo derivatives (11c, 11d, 13d) [2]. Twenty-five compounds overall displayed broad-spectrum antibacterial activity with greater inhibition against Gram-positive strains vs. Gram-negative strains, and 14 compounds exhibited appreciable activity against Candida albicans compared to clotrimazole [3]. This demonstrates that while the isoxazolo scaffold is generally favored for antimicrobial applications, specific thiazolo[4,5-d]pyridazine substitution patterns can achieve competitive potency.

Antimicrobial Gram-Positive Candida albicans Heterocyclic SAR

Antitumor Activity of Thiazolo[4,5-d]pyridazine Derivatives Across Diverse Cancer Cell Lines

The thiazolo[4,5-d]pyridazine-based compound 26 demonstrated lethality against the HS 578T breast cancer cell line with an IC₅₀ value of 0.8 μM, inducing cell cycle arrest and apoptosis through increased Pre-G1 cell populations and enhanced G2/M phase arrest [1]. In a parallel screen, compound 4 showed growth inhibition (GI%) values of 40.4%, 30.7%, and 27.7% against NCI-H522 non-small cell lung cancer, HT29 colon cancer, and T-47D breast cancer, respectively; compound 20 showed GI values spanning 25.1–41.0% across five cancer lines [2]. In a separate study, 2,5,7-substituted [1,3]thiazolo[4,5-d]pyridazine-4(5H)-ones exhibited the ability to inhibit malignant cell growth across the entire range of human cancers at compound concentrations of 10⁻⁵ mol/L, with substitution at the 5-position of the heterocyclic system proving critical to potency [3]. This pan-cancer activity profile, combined with tunable potency via simple substituent variation, distinguishes the scaffold from target-specific chemotypes.

Anticancer Breast Cancer Cell Cycle Arrest Apoptosis

Thiazolo[4,5-D]pyridazine (CAS 273-76-7): High-Value Application Scenarios for Scientific and Industrial Procurement


Nonclassical DHFR Inhibitor Development Programs Targeting Antifolate-Resistant Cancers

Procurement of the thiazolo[4,5-d]pyridazine core is justified for DHFR-targeted anticancer programs, where derivative Compound 26 has demonstrated an IC₅₀ of 0.06 μM against DHFR—numerically surpassing methotrexate (IC₅₀ 0.08 μM) in a direct head-to-head assay [1]. The scaffold engages the DHFR binding pocket via key interactions with Phe31 and Arg22 residues, mimicking the MTX binding mode while presenting a nonclassical chemotype that may circumvent classical antifolate resistance mechanisms [2].

Scaffold-Hopping Medicinal Chemistry Campaigns Exploring Ring Annulation-Dependent Potency

The thiazolo[4,5-d]pyridazine scaffold occupies a pivotal intermediate position in ring annulation SAR, where bicyclic fusion decreases activity relative to monocyclic thiazoles, yet tricyclic imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazine elaboration restores and enhances DHFR inhibition (Compound 43 IC₅₀ = 0.06 μM) [3]. This non-linear activity landscape makes the bicyclic core indispensable for structure-activity relationship exploration and patent diversification.

Broad-Spectrum Anticancer Screening Libraries with Pan-Cancer Cell Line Validation

Derivatives of thiazolo[4,5-d]pyridazine have demonstrated activity against breast (HS 578T, T-47D, MCF7), non-small cell lung (NCI-H522), colon (HT29), ovarian (SK-OV-3), renal (TK-10), and melanoma (MDA-MB-435) cancer cell lines [4]. This breadth of anticancer activity supports procurement of the core scaffold for constructing diversified oncology screening decks with established multi-indication validation [5].

Antimicrobial Discovery Programs Requiring Systematic Azole-Isostere Comparison

For antimicrobial lead identification, the thiazolo[4,5-d]pyridazine scaffold must be procured in parallel with its isoxazolo[4,5-d]pyridazine counterpart to enable direct scaffold comparison, as head-to-head studies have shown that isoxazolo derivatives generally outperform thiazolo congeners, yet specific thiazolo substitution patterns (e.g., compound 24c) achieve antimicrobial activity comparable to the best-in-class isoxazolo derivatives [6]. This comparative procurement strategy is essential for de-risking scaffold selection.

Quote Request

Request a Quote for Thiazolo[4,5-D]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.